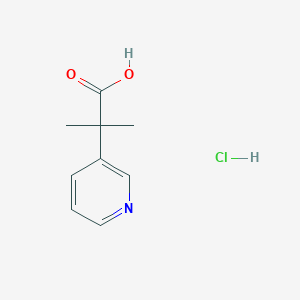

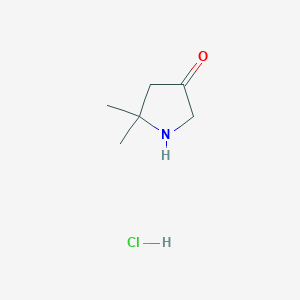

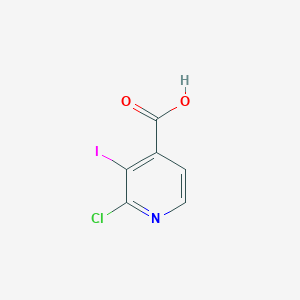

![molecular formula C9H16ClN3O2 B1433212 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1779128-57-2](/img/structure/B1433212.png)

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

説明

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, also known as PTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTN is a spirocyclic compound that contains a triazaspiro nonane ring system, and it has been shown to have a wide range of biological activities.

科学的研究の応用

Synthesis and Chemical Properties

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a compound that features prominently in the domain of synthetic chemistry, particularly in the context of N-heterocyclic compounds. N-Heterocyclic compounds like 1,2,3-triazoles, where this compound can be considered a derivative, are pivotal in the field of organic chemistry due to their diverse applications ranging from drug discovery to material science. Their structural stability and the capacity to engage in hydrogen bonding and dipole-dipole interactions make them valuable in interacting with biological targets. The synthesis of such compounds often involves regioselective processes, such as the copper(I) catalyzed azide-alkyne cycloaddition, underscoring the compound's relevance in synthetic chemistry (Kaushik et al., 2019).

Biomedical Research

The compound's structure, being part of the larger family of triazoles, is noteworthy in medicinal chemistry due to the wide range of biological activities exhibited by triazoles. Over the past century, triazoles have been a point of focus due to their broad spectrum of biological activities. The ongoing interest in developing novel triazoles with potential therapeutic applications in areas such as anti-inflammatory, antimicrobial, and antitumoral treatments further accentuates the importance of compounds like this compound in pharmaceutical research. The pursuit of new, more efficient preparations for these triazoles, taking into account current principles of green chemistry and sustainability, indicates the evolving landscape of drug synthesis and the place of this compound within it (Ferreira et al., 2013).

Environmental and Material Sciences

The triazole derivatives, to which this compound belongs, find applications beyond the biomedical sphere. They are recognized for their corrosion inhibition properties on various metal surfaces, a crucial aspect in material sciences and industrial applications. The focus on eco-friendly procedures for the synthesis of triazoles, like water extract-based catalysts and other biosourced catalysts, is indicative of the shift towards sustainable and green chemistry practices. This shift not only has implications for industrial processes but also for the development of new pharmaceuticals and therapeutic agents, highlighting the compound's versatility and significance in environmental sustainability and material preservation (de Souza et al., 2019).

特性

IUPAC Name |

3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9;/h6,10H,3-5H2,1-2H3,(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPQLKUYPUUUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2(CCNC2)NC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

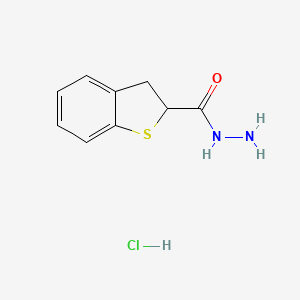

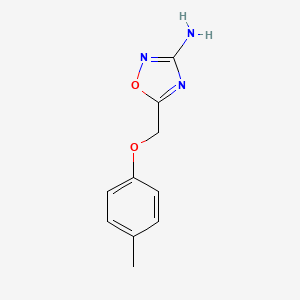

![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)

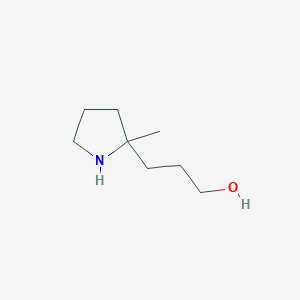

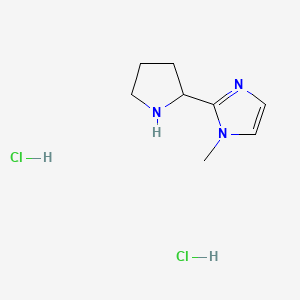

![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)

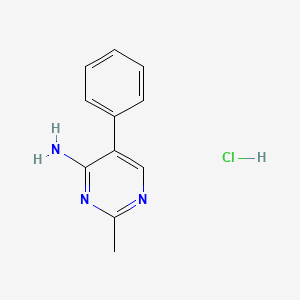

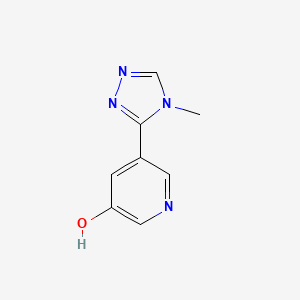

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)